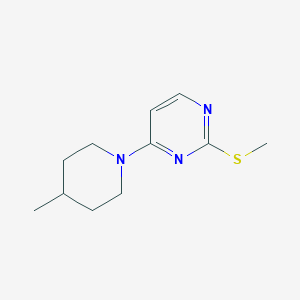![molecular formula C16H20N6 B6459991 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine CAS No. 2549031-28-7](/img/structure/B6459991.png)
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, also known as CMP-PIP, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CMP-PIP has been studied extensively for its potential application in the treatment of autoimmune diseases and cancer. CMP-PIP works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, CMP-PIP can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells.
科学的研究の応用
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been studied for its potential application in the treatment of autoimmune diseases and cancer. 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. In animal models, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
作用機序
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. The inhibition of DHODH by 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is thought to be due to the formation of a covalent bond between the inhibitor and the enzyme. This covalent bond prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate.
Biochemical and Physiological Effects
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. This inhibition of DHODH by 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine leads to a decrease in the production of pyrimidines, which can have a variety of physiological effects. For example, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
The use of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine in laboratory experiments has several advantages. First, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a small molecule inhibitor, which means that it can be easily synthesized and used in experiments. Second, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to be effective in inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This makes 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine a useful tool for studying the effects of DHODH inhibition on cellular processes.
However, there are also some limitations to the use of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine in laboratory experiments. First, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a small molecule inhibitor, which means that it is not as specific as some other inhibitors. This can lead to off-target effects that can complicate the interpretation of experimental results. Second, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has not been extensively studied in vivo, so the effects of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine on physiological processes in humans are not fully understood.
将来の方向性
The potential applications of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine are numerous, and there are many possible future directions for research. First, more research is needed to better understand the effects of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine on physiological processes in humans. In addition, more research is needed to better understand the mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine and to identify other potential targets for 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine. Finally, more research is needed to identify new therapeutic applications for 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, such as in the treatment of other autoimmune diseases and cancers.
合成法
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can be synthesized from commercially available 4-methylpyrimidine, 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide, and sodium hydroxide. The synthesis begins by reacting the 4-methylpyrimidine with 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide in a 1:1 molar ratio in the presence of sodium hydroxide. The reaction is then heated to 60°C for 3 hours, after which the product, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, is isolated and purified.
特性
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-5-6-17-16(20-12)22-9-7-21(8-10-22)15-13-3-2-4-14(13)18-11-19-15/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXHNHVBDJCPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)
![4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6459965.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459977.png)
![2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6459979.png)
![5-chloro-4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459985.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B6459998.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B6460012.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B6460022.png)